Razaxaban Hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Razaxaban Hydrochloride is C24H21ClF4N8O2 . The InChIKey is CASCTHHMARGRLB-UHFFFAOYSA-N . It is a small molecule drug .Physical And Chemical Properties Analysis
Razaxaban Hydrochloride has a molecular weight of 564.92 . It is a white to beige powder that is soluble in DMSO up to 20 mg/mL .Scientific Research Applications
Metabolic Pathways and Clearance
Razaxaban is a selective and potent inhibitor of coagulation factor Xa, notable for its oral bioavailability. It undergoes extensive metabolism, primarily through biliary excretion, in both rats and dogs. A significant metabolic pathway for razaxaban involves the reductive opening of its isoxazole ring, forming a benzamidine metabolite (M1). This process, catalyzed by NADH-dependent reductases in the liver, represents the primary metabolic clearance pathway for razaxaban (Zhang et al., 2008).
Antithrombotic Activity
Research on razaxaban has focused on its antithrombotic efficacy, particularly in combination with antiplatelet drugs like aspirin and clopidogrel. Studies in rabbit models of arterial thrombosis have demonstrated that low-dose razaxaban, when used in conjunction with sub-optimal doses of aspirin and/or clopidogrel, enhances antithrombotic effects without significantly increasing bleeding time. This suggests its potential for combined therapy in preventing occlusive arterial thrombosis (Wong et al., 2007).
Pharmacokinetic and Pharmacodynamic Characteristics
Razaxaban has been studied for its pharmacokinetic (PK) and pharmacodynamic (PD) characteristics in healthy volunteers. These studies help in understanding the drug's behavior in the human body, including its absorption, distribution, metabolism, and excretion, as well as its interactions with other drugs (Swaminathan et al., 2004).
Factor Xa Inhibition
The inhibition of Factor Xa, a crucial step in the coagulation cascade, is a significant aspect of razaxaban's therapeutic action. It represents a novel approach in anticoagulant therapy, with potential applications in both venous and arterial thrombosis. Studies have highlighted its role in this process and how it compares with other Factor Xa inhibitors (Alexander & Singh, 2005).
Design and Structure-Activity Relationship
The development of razaxaban involved extensive researchinto its molecular structure and activity relationship. This includes optimizing its pharmacokinetic profile and ensuring selectivity and efficacy as a Factor Xa inhibitor. Such studies are crucial for developing a drug with improved properties compared to its predecessors (Varnes et al., 2008).
Discovery and Optimization
Razaxaban's discovery entailed modifying pyrazole factor Xa inhibitors to enhance selectivity for factor Xa over other serine proteases. This process involved optimizing the P4 moiety and the P1 ligand, leading to an improved oral bioavailability and efficacy in antithrombotic models (Quan et al., 2005).
Impact on Thrombus Formation
Investigating the effect of razaxaban on thrombus formation under arterial blood flow conditions has been a key area of research. This includes assessing its efficacy in reducing thrombus and fibrin formation at various axial positions, providing insights into its antithrombotic potential (Pugh et al., 2011).
Pharmacokinetics and Bioavailability
Understanding razaxaban's molecular structure, lipophilicity, solubility, and absorption is vital for optimizing its therapeutic efficacy. Research in this area has led to insights into its oral bioavailability and potential for improved patient outcomes (Remko, 2009).
Future Directions
properties
IUPAC Name |
2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCTHHMARGRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF4N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193598 | |
Record name | Razaxaban Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Razaxaban Hydrochloride | |
CAS RN |
405940-76-3 | |
Record name | Razaxaban Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razaxaban Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAZAXABAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.